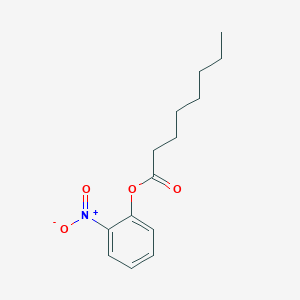
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester, also known as A-317567, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a variety of biological activities.
Mechanism Of Action
The mechanism of action of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is not fully understood, but it is thought to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, cognitive function, and inflammation. By blocking the alpha7 receptor, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may reduce pain perception and inflammation, and improve cognitive function.
Biochemical And Physiological Effects
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and inflammation, and to improve cognitive function. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has been extensively studied in animal models, and its effects have been well characterized. This makes it a useful tool for studying the alpha7 receptor and its role in physiological processes. However, one limitation of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for addiction. Additional studies are needed to determine its effects on different types of drugs of abuse, and to identify the optimal treatment regimen. Finally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may have potential as a treatment for neurological disorders, and further studies are needed to determine its neuroprotective effects and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester involves several steps, including the preparation of the piperazine ring, the introduction of the carboxylic acid group, and the addition of the alkynyl groups. The final step involves the reaction of the compound with ethyl bromide to form the ethyl ester. The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been described in detail in several scientific publications.
Scientific Research Applications
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied extensively for its potential as a therapeutic agent. It has been shown to have analgesic properties, and has been investigated as a treatment for chronic pain. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been studied for its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied for its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
109820-88-4 |
|---|---|
Product Name |
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester |
Molecular Formula |
C17H27BrN2O2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 4-hept-2-ynyl-4-prop-2-ynylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-4-7-8-9-10-14-19(13-5-2)15-11-18(12-16-19)17(20)21-6-3;/h2H,4,6-8,11-16H2,1,3H3;1H/q+1;/p-1 |
InChI Key |
ONKYGDDZJGUKPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
Canonical SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
synonyms |
ethyl 4-hept-2-ynyl-4-prop-2-ynyl-2,3,5,6-tetrahydropyrazine-1-carboxy late bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





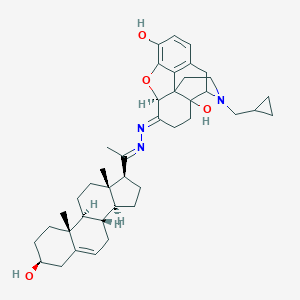
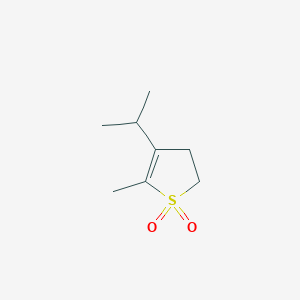


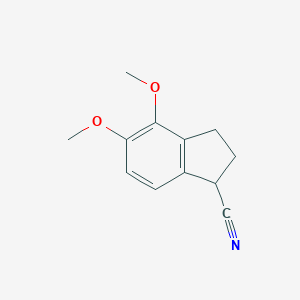

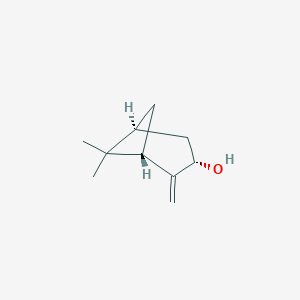

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

